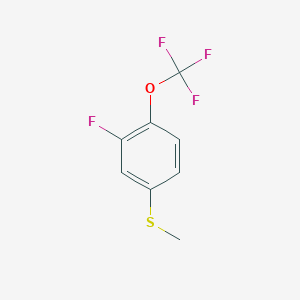

3-Fluoro-4-(trifluoromethoxy)phenyl methyl sulfide

Description

Chemical Formula: C₈H₇F₃OS IUPAC Name: Methyl[3-fluoro-4-(trifluoromethoxy)phenyl] sulfide Synonyms: 4-(Trifluoromethoxy)thioanisole, Methyl(4-(trifluoromethoxy)phenyl)sulfide . Structure: Features a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position, linked to a methyl sulfide (-S-CH₃) moiety.

Properties

IUPAC Name |

2-fluoro-4-methylsulfanyl-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4OS/c1-14-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURLMSYUXCYMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts . The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethoxy)phenyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the trifluoromethoxy group or to convert the sulfoxide to a sulfide.

Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: De-trifluoromethylated products or reduced sulfur compounds.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-Fluoro-4-(trifluoromethoxy)phenyl methyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluoro-4-(trifluoromethoxy)phenyl methyl sulfide exerts its effects is largely dependent on its ability to interact with biological targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes. Once inside the cell, the compound can interact with various molecular targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

4-Methoxy-3-methylphenyl methyl sulfide

- Structure : Phenyl ring with methoxy (-OCH₃) at position 4 and methyl (-CH₃) at position 3, attached to a methyl sulfide group .

- Key Differences :

- Substituents : Lacks fluorine and trifluoromethoxy groups.

- Physicochemical Properties :

- Lower lipophilicity due to absence of fluorine.

- Methoxy group is less electron-withdrawing than trifluoromethoxy, altering reactivity in electrophilic substitutions.

3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-methylpropan-1-ol

- Structure : Shares the 3-fluoro-4-(trifluoromethoxy)phenyl group but includes a 2-methylpropan-1-ol chain instead of a sulfide .

- Key Differences: Functional Group: The alcohol (-OH) introduces hydrogen bonding, enhancing water solubility compared to the hydrophobic sulfide. Reactivity: Alcohols undergo oxidation or esterification, while sulfides participate in nucleophilic substitutions. Applications: Potential use in pharmaceuticals due to polar propanol group .

Sulfonylurea Herbicides (e.g., Triflusulfuron methyl ester)

- Structure : Sulfonylurea backbone with triazine and substituted phenyl groups .

- Key Differences :

- Core Structure : Sulfonylurea vs. sulfide.

- Substituents : Trifluoroethoxy (-OCH₂CF₃) in triflusulfuron vs. trifluoromethoxy (-OCF₃) in the target compound.

- Bioactivity : Sulfonylureas inhibit plant acetolactate synthase (ALS), while the target compound’s bioactivity is undefined but may differ due to sulfide stability .

5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde

- Structure : Combines a trifluoromethoxy-phenyl group with a picolinaldehyde (pyridine-carbaldehyde) moiety .

- Key Differences :

Physicochemical and Electronic Properties Comparison

| Property | 3-Fluoro-4-(trifluoromethoxy)phenyl methyl sulfide | 4-Methoxy-3-methylphenyl methyl sulfide | Triflusulfuron methyl ester |

|---|---|---|---|

| Lipophilicity (LogP) | High (due to -CF₃ and F) | Moderate | Moderate-High |

| Electron Effects | Strong electron-withdrawing (-OCF₃, -F) | Mild electron-donating (-OCH₃) | Moderate (-OCH₂CF₃) |

| Thermal Stability | High (C-F bonds resist degradation) | Moderate | Low (sulfonylurea cleavage) |

| Synthetic Complexity | High (fluorination steps) | Low | Moderate |

Biological Activity

3-Fluoro-4-(trifluoromethoxy)phenyl methyl sulfide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the synthesis, biological activities, and related studies of this compound, highlighting its efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethoxy group onto a phenyl ring followed by the methylation of a sulfur moiety. The methods often utilize fluorinated reagents and require careful handling due to the toxicity of some intermediates.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antimicrobial Activity : This compound exhibits significant antibacterial properties. Studies have shown that derivatives containing sulfur moieties have enhanced activity against various bacterial strains, including Xanthomonas oryzae and Ralstonia solanacearum. For instance, thioether-containing compounds similar to this compound demonstrated activity percentages ranging from 50% to 67% at concentrations of 50 mg/L against these pathogens .

- Insecticidal Properties : The compound has also been evaluated for insecticidal activity. Research indicates that certain derivatives with similar structural features show promising results in controlling pest populations, making them viable candidates for agricultural applications .

- Neuroprotective Effects : Emerging studies suggest that compounds with trifluoromethoxy groups may exhibit neuroprotective properties. For example, related compounds have been shown to inhibit butyrylcholinesterase (BuChE), an enzyme linked to neurodegenerative diseases. The inhibition constants for some derivatives indicate potential therapeutic applications in treating conditions like Alzheimer's disease .

Case Studies

-

Antibacterial Activity :

- A study evaluated various thioether compounds, including those structurally related to this compound. The results indicated that these compounds exhibited higher antibacterial activity compared to traditional antibiotics, with some achieving up to 67% inhibition against R. solanacearum at specific concentrations .

- Insecticidal Efficacy :

- Neuroprotective Studies :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.